Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate
Overview
Description
Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate is a chemical compound with the CAS Number: 477886-22-9 . It has a molecular weight of 334.46 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O2S2/c1-3-20-15(19)11-22-14-9-13(10-21-2)17-16(18-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anti-inflammatory Activity
Compounds related to the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory activity. For example, derivatives of (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid have been found to exhibit significant anti-inflammatory effects, surpassing the activity of acetylsalicylic acid and ibuprofen in some cases (Jakubkienė et al., 2002).
Cytotoxic Activity
New derivatives of 4-thiopyrimidine synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been explored for their cytotoxic activity against various cancer cell lines. The structural modifications in these compounds have shown variable effects on their cytotoxicity, providing insights into the design of new anticancer agents (Stolarczyk et al., 2018).
Synthesis and Chemical Properties
Research has also focused on the synthesis and chemical properties of related compounds, such as the alkylation of ambident anions of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones, demonstrating complex reaction pathways and product distributions dependent on solvent and reactant conditions (Khudina et al., 2017).
Antitumor Activity
The synthesis of new thienopyrimidine and thienotriazolopyrimidine derivatives has been explored, with some compounds displaying potent anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds as leads for the development of new antitumor agents (Hafez & El-Gazzar, 2017).
Molecular Structure Analysis
Studies on the crystal structure and molecular interactions of related compounds provide valuable information on the conformational preferences and potential binding modes of these molecules, which is crucial for their application in drug design and material science (Choi et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 2-[6-(methylsulfanylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-20-15(19)11-22-14-9-13(10-21-2)17-16(18-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIHONCPWNSFKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CSC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159035 | |
Record name | Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-22-9 | |
Record name | Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477886-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[6-[(methylthio)methyl]-2-phenyl-4-pyrimidinyl]thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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